43% Higher Molecular Weight and Extended Aromatic Surface Enables Enhanced Target Engagement
The tricyclic 1H-imidazo[4,5-b]pyrazino[2,3-e]pyrazine scaffold has a molecular weight of 172.15 g/mol compared to 120.11 g/mol for the bicyclic analog 1H-imidazo[4,5-b]pyrazine, a 43.3% increase [1]. This additional mass is distributed across an extra fused pyrazine ring, providing two additional nitrogen atoms (6 vs. 4) and an extended π-system for enhanced aromatic stacking interactions with kinase hinge regions [2]. Published crystal structures of imidazopyrazine-based kinase inhibitors demonstrate that the core scaffold makes critical hinge-region hydrogen bonds; the tricyclic variant extends the contact surface area available for hydrophobic packing within the ATP-binding pocket [3].
| Evidence Dimension | Molecular weight and nitrogen atom count |
|---|---|
| Target Compound Data | MW 172.15 g/mol, 6 nitrogen atoms, C7H4N6 |
| Comparator Or Baseline | 1H-imidazo[4,5-b]pyrazine: MW 120.11 g/mol, 4 nitrogen atoms, C5H4N4 |
| Quantified Difference | 43.3% higher MW; 50% more nitrogen atoms |
| Conditions | Computed physicochemical properties (PubChem 2025 release) |
Why This Matters
For medicinal chemistry campaigns, this difference translates to higher binding pocket occupancy and the potential for additional intermolecular interactions that are structurally impossible with the bicyclic core.
- [1] PubChem CID 136238021 vs. CID 6059187. Molecular weight comparison. View Source
- [2] Zhao, F. et al. (2016). Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase. Bioorg. Med. Chem. 24(18):4281-4290. View Source
- [3] PDB 2zm1: Crystal structure of imidazo pyrazin 1 bound to the kinase domain of human LCK. View Source
